2-Methoxy-4-(2-phenylpyridin-4-yl)phenol
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Overview
Description
2-Methoxy-4-(2-phenylpyridin-4-yl)phenol is an organic compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a methoxy group and a phenylpyridinyl group attached to a phenol ring. It is a yellow solid with a melting point of 95-99°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-phenylpyridin-4-yl)phenol typically involves the reaction of 2-methoxyphenol with 2-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-phenylpyridin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
2-Methoxy-4-(2-phenylpyridin-4-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-phenylpyridin-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridinyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-pyridinyl)phenol
- 2-Methoxy-4-(2-phenyl)phenol
- 4-(2-Phenylpyridin-4-yl)phenol
Uniqueness
2-Methoxy-4-(2-phenylpyridin-4-yl)phenol is unique due to the presence of both a methoxy group and a phenylpyridinyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C18H15NO2 |
---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-methoxy-4-(2-phenylpyridin-4-yl)phenol |
InChI |
InChI=1S/C18H15NO2/c1-21-18-12-14(7-8-17(18)20)15-9-10-19-16(11-15)13-5-3-2-4-6-13/h2-12,20H,1H3 |
InChI Key |
DEDAAGUPZFUKFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=NC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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